Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodologies of 3-(6-Bromopyridin-3-yl)prop-2-enoic Acid
Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodologies of 3-(6-Bromopyridin-3-yl)prop-2-enoic Acid
Executive Summary
In modern drug development and materials science, heteroaryl acrylic acids serve as indispensable bifunctional building blocks. 3-(6-Bromopyridin-3-yl)prop-2-enoic acid (commonly known as 3-(6-bromopyridin-3-yl)acrylic acid) is a highly versatile intermediate[1]. Featuring both a halogenated pyridine ring and an α,β-unsaturated carboxylic acid moiety, this compound provides orthogonal reactivity. The bromo group acts as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid facilitates amide bond formation and esterification[2]. This whitepaper details its physical properties, validated synthetic routes, and analytical characterization standards.
Chemical Structure and Physical Properties
The compound crystallizes as a stable solid[3]. Its trans-alkene (E) geometry is thermodynamically favored, ensuring predictable spatial orientation when incorporated into larger pharmacophores. To prevent oxidative degradation of the double bond, it is recommended to store the compound at 2-8°C under an inert atmosphere (argon or nitrogen)[2].
Table 1: Quantitative and Structural Data
| Property | Value |
| IUPAC Name | (E)-3-(6-bromo-3-pyridinyl)prop-2-enoic acid |
| CAS Registry Number | 1035123-89-7 |
| PubChem CID | 71463667 |
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 g/mol |
| SMILES | C1=CC(=NC=C1/C=C/C(=O)O)Br |
| InChIKey | MZIMKUQFGDVIID-DUXPYHPUSA-N |
| Physical State | Solid |
| Typical Purity | ≥ 95% - 98% |
| Storage Conditions | 2-8°C, Inert Atmosphere |
(Data corroborated by the [1] and[3])
Mechanistic Synthetic Workflows
As a Senior Application Scientist, selecting the optimal synthetic route depends on precursor availability and scale. Below are two field-proven, self-validating methodologies.
Method A: Knoevenagel Condensation (Doebner Modification)
The Doebner modification of the Knoevenagel condensation is the industry standard for synthesizing heteroaryl acrylic acids due to its high scalability and avoidance of expensive transition-metal catalysts.
Caption: Workflow of Knoevenagel condensation for 3-(6-Bromopyridin-3-yl)prop-2-enoic acid synthesis.
Step-by-Step Protocol:
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Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 6-bromopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq).
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Catalysis: Add anhydrous pyridine (5 volumes) and a catalytic amount of piperidine (0.1 eq).
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Causality: Piperidine acts as a secondary amine organocatalyst, condensing with the aldehyde to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for the nucleophilic attack by the deprotonated malonic acid.
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Decarboxylative Condensation: Heat the mixture to 90-100°C for 4-6 hours.
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Causality: Elevated temperatures drive the decarboxylation of the intermediate dicarboxylic acid. The loss of CO₂ gas is an irreversible thermodynamic sink that pushes the equilibrium entirely toward the trans-alkene (E) product, minimizing steric clash.
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Quenching & Precipitation (Self-Validating Step): Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify with 1M HCl until the pH reaches ~3-4.
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Causality: The target compound is a carboxylic acid. Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing it to precipitate as a white/off-white solid. If no precipitate forms, it immediately signals a failure in the condensation step.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Method B: Palladium-Catalyzed Heck Cross-Coupling
When the aldehyde precursor is unavailable, the Heck reaction offers a chemoselective alternative starting from a dihalogenated pyridine.
Caption: Chemoselective Palladium-catalyzed Heck cross-coupling pathway.
Step-by-Step Protocol:
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Setup: In a Schlenk flask, combine 2-bromo-5-iodopyridine (1.0 eq), acrylic acid (1.2 eq), and triethylamine (2.0 eq) in anhydrous DMF.
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Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and triphenylphosphine (PPh₃, 0.1 eq).
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Causality: The inherent difference in bond dissociation energies between C-I (~240 kJ/mol) and C-Br (~336 kJ/mol) allows the active Pd(0) species to selectively undergo oxidative addition at the C-I bond. PPh₃ ligands stabilize the Pd(0) intermediate, preventing the precipitation of inactive "palladium black."
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Reaction: Degas the mixture via three freeze-pump-thaw cycles and heat to 90°C for 12 hours.
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Workup: Dilute with ethyl acetate and wash extensively with brine to remove the DMF and triethylammonium iodide salts. Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization is required.
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Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy is the gold standard for confirming both the structural identity and the (E)-geometry of the alkene. When analyzed in DMSO-d6, a characteristic doublet appears at δ 8.67 ppm (J = 2.1 Hz), corresponding to the isolated proton at the C2 position of the pyridine ring[4]. Furthermore, the vinylic protons exhibit a large coupling constant (J ≈ 16 Hz) in the 6.5 - 7.6 ppm range, definitively proving the trans-configuration.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Used to validate the molecular weight (m/z [M+H]+ ≈ 228.0) and ensure the absence of unreacted starting materials or decarboxylated byproducts.
Applications in Drug Discovery
The strategic placement of the bromine atom on the pyridine ring makes 3-(6-bromopyridin-3-yl)prop-2-enoic acid highly valuable for late-stage functionalization. Drug development professionals frequently utilize this compound to synthesize complex kinase inhibitors and selective estrogen receptor modulators[5]. By performing a subsequent Suzuki coupling on the bromo-position, researchers can rapidly generate diverse biaryl libraries for high-throughput Structure-Activity Relationship (SAR) screening.
References
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PubChem Database. "Compound Summary for CID 71463667: (E)-3-(6-bromo-3-pyridinyl)prop-2-enoic acid." National Center for Biotechnology Information. Available at:[Link]
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ACHMEM. "Explore 3-(6-Bromopyridin-3-yl)acrylic Acid's Potential - Storage and Applications." Available at: [Link]
